![molecular formula C17H18N2O2 B14813464 2-methyl-4-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline](/img/structure/B14813464.png)
2-methyl-4-nitro-N-[(E)-(2,4,6-trimethylphenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(mesitylmethylene)-2-methyl-4-nitroaniline: is an organic compound that features a mesityl group attached to a methylene bridge, which is further connected to a 2-methyl-4-nitroaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(mesitylmethylene)-2-methyl-4-nitroaniline typically involves the reaction of mesitylene with an appropriate aldehyde or ketone to form the mesitylmethylene intermediate. This intermediate is then reacted with 2-methyl-4-nitroaniline under controlled conditions to yield the desired compound. The reaction conditions often include the use of a solvent such as methylene chloride and a catalyst like titanium tetrachloride .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(mesitylmethylene)-2-methyl-4-nitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like nitric acid or manganese dioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitro group or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Nitric acid, manganese dioxide.
Reduction: Sodium borohydride, hydrogen gas.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as nitroso or nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-(mesitylmethylene)-2-methyl-4-nitroaniline is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds and heterocycles .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development and its possible antimicrobial and anticancer activities .
Industry: In the industrial sector, N-(mesitylmethylene)-2-methyl-4-nitroaniline is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(mesitylmethylene)-2-methyl-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential therapeutic or toxic effects .
Comparison with Similar Compounds
- N-(mesitylmethylene)-2-methyl-4-aminobenzene
- N-(mesitylmethylene)-2-methyl-4-chloroaniline
- N-(mesitylmethylene)-2-methyl-4-bromoaniline
Uniqueness: N-(mesitylmethylene)-2-methyl-4-nitroaniline is unique due to the presence of both the mesityl group and the nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in synthesis and research, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H18N2O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-(2-methyl-4-nitrophenyl)-1-(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C17H18N2O2/c1-11-7-12(2)16(13(3)8-11)10-18-17-6-5-15(19(20)21)9-14(17)4/h5-10H,1-4H3 |
InChI Key |
WGHQYLGQGPWPQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


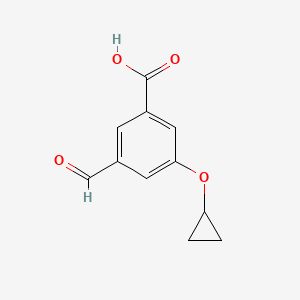
![ethyl (3E)-3-[(4-methoxyphenyl)imino]butanoate](/img/structure/B14813389.png)
![(1R,2R,6R)-3-(2-hydroxybenzamido)-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl hexanoate](/img/structure/B14813391.png)
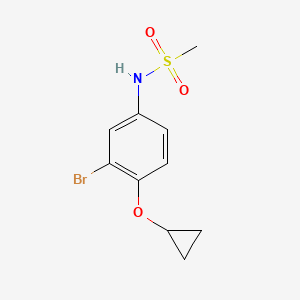
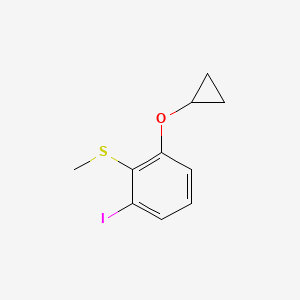

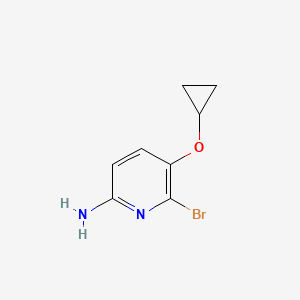
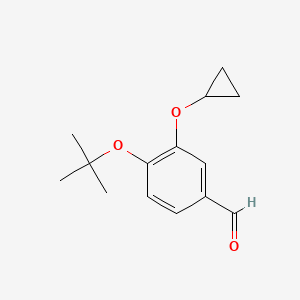
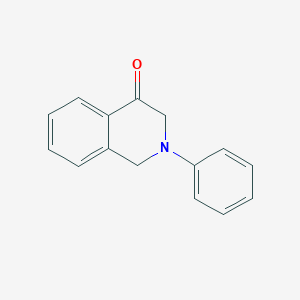
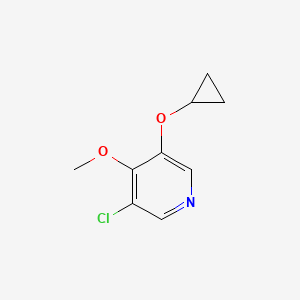
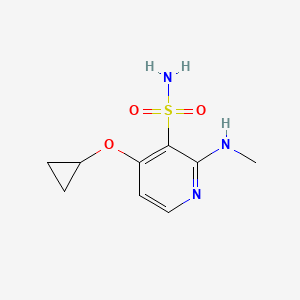
![3,3'-dimethyl-N,N'-bis{(E)-[4-(methylsulfanyl)phenyl]methylidene}biphenyl-4,4'-diamine](/img/structure/B14813448.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14813453.png)
![2-[(2,4-dinitrophenyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile](/img/structure/B14813459.png)
